2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid
Overview
Description
“2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C18H11Cl2N3O4 . It is a small molecule and is classified as experimental . This compound belongs to the class of organic compounds known as benzanilides .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string and InChI string . The average weight of the molecule is 404.204 Da, and the monoisotopic mass is 403.012661269 Da .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrimidine Derivatives : A study by Hordiyenko et al. (2020) discusses a new method for synthesizing 2-(pyrimidin-2-yl)benzoic acids, which are structurally related to 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid. This method involves ring contraction and intramolecular condensation, leading to the formation of various pyrimidine derivatives (Hordiyenko et al., 2020).
Synthesis of Target Compounds : Another study by Liu et al. (2020) reports on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a compound structurally related to the target chemical. This synthesis employs a short pathway and offers high yield, indicating potential for large-scale production (Liu et al., 2020).
Biological and Chemical Properties
Antimicrobial and Insecticidal Potential : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. These compounds exhibit notable antimicrobial properties, suggesting a potential application for the target chemical in this domain (Deohate & Palaspagar, 2020).
Antitumor, Antifungal, and Antibacterial Properties : Titi et al. (2020) synthesized pyrazole derivatives linked to pyrimidine and evaluated their biological activities, including antitumor, antifungal, and antibacterial effects. This study suggests potential therapeutic applications for compounds related to this compound (Titi et al., 2020).
Structural and Electronic Properties : The study by Saracoglu et al. (2020) on Pyrimidin-1(2H)-ylaminofumarate derivatives provides insight into the electronic properties of similar compounds. They employed density functional theory (DFT) calculations to analyze various molecular properties, which can be crucial for understanding the behavior of this compound (Saracoglu et al., 2020).
HIV-1 Protease Inhibition : A study by Zhu et al. (2019) on pyrimidine-based HIV-1 protease inhibitors highlights the potential of pyrimidine derivatives in developing treatments for HIV. The study found significant antiviral activity against drug-resistant HIV variants, suggesting a potential application area for this compound (Zhu et al., 2019).
Antibacterial and Antifungal Activity : Research by Meshcheryakova et al. (2021) on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives indicated varying degrees of antimicrobial inhibition. This study points to the antibacterial and antifungal properties that could be associated with similar compounds (Meshcheryakova et al., 2021).
Liquid Crystalline Properties
- Supramolecular Liquid Crystalline Complexes : Alaasar and Tschierske (2019) examined the formation of supramolecular liquid crystalline complexes with hydrogen-bonding, a property that might be relevant to the target chemical, given its structural features (Alaasar & Tschierske, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-10-2-4-12(14(20)8-10)16(24)23-15-5-3-11(9-13(15)17(25)26)27-18-21-6-1-7-22-18/h1-9H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDRRWBKNSHALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756813-87-3 | |
Record name | 2-[(2,4-Dichlorobenzoyl)amino]-5-(2-pyrimidinyloxy)-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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